Rosiglitazone/metformin

Description

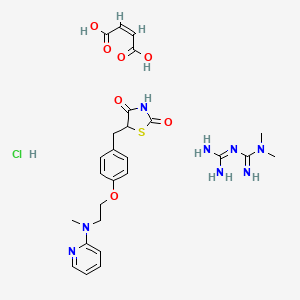

Structure

2D Structure

Properties

CAS No. |

622402-70-4 |

|---|---|

Molecular Formula |

C26H35ClN8O7S |

Molecular Weight |

639.1 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C18H19N3O3S.C4H11N5.C4H4O4.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;1-9(2)4(7)8-3(5)6;5-3(6)1-2-4(7)8;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H3,(H5,5,6,7,8);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-; |

InChI Key |

UABJPASVFPMIGE-KWZUVTIDSA-N |

SMILES |

CN(C)C(=N)N=C(N)N.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O.Cl |

Isomeric SMILES |

CN(C)C(=N)N=C(N)N.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O.Cl |

Canonical SMILES |

CN(C)C(=N)N=C(N)N.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O.Cl |

Synonyms |

Avandamet rosiglitazone maleate-metformin hydrochloride combination rosiglitazone-metformin combination |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Rosiglitazone's Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

Rosiglitazone (B1679542) functions as a highly selective and potent agonist for PPAR-γ, a nuclear receptor that is a primary regulator of adipocyte differentiation and is highly expressed in adipose tissue. drugbank.comfda.govoup.com Its activation modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity. drugbank.comfda.govthieme-connect.com PPAR-γ activation by ligands like rosiglitazone can also influence energy homeostasis and suppress inflammatory responses. oup.comnih.govimrpress.com

Rosiglitazone binds to the ligand-binding pocket of PPAR-γ, inducing conformational changes in the receptor. drugbank.comoup.com This activation promotes the recruitment of coactivator proteins, such as steroid receptor coactivator-1 (SRC-1) and p300, and the dissociation of corepressor proteins, which in turn enhances gene transcription. drugbank.comoup.com Upon activation, rosiglitazone treatment leads to both the rapid activation and repression of a multitude of genes. oup.comnih.gov

Research in 3T3-L1 adipocytes shows that rosiglitazone treatment for as little as one hour alters genome-wide RNA polymerase II occupancy, indicating acute transcriptional changes. oup.com The treatment promotes increased occupancy of PPAR-γ and its cofactors, like the mediator subunit MED1 and the coactivator CBP, at the regulatory regions of target genes. oup.comnih.gov This enhanced binding is directly correlated with changes in gene expression. oup.com Interestingly, genes activated by rosiglitazone are strongly associated with PPAR-γ, while genes that are repressed show a greater association with the key adipocyte transcription factor CCAAT-enhancer binding protein-α (C/EBPα). oup.comnih.gov This suggests that the relative occupancy of these two transcription factors may determine whether a gene is induced or repressed by a PPAR-γ agonist. oup.comnih.gov

| Factor | Effect of Rosiglitazone Treatment | Associated Gene Regulation | Citation |

|---|---|---|---|

| PPAR-γ Occupancy | Promotes increased binding at many preexisting sites. | Positively correlated with gene activation. | nih.gov |

| MED1 Occupancy | Increased binding paralleling PPAR-γ. | Positively correlated with gene activation. | nih.gov |

| CBP Occupancy | Increased binding. | Plays a role in mediating the response to the agonist. | oup.com |

| C/EBPα Association | Genes repressed by rosiglitazone are more associated with C/EBPα. | Repression of specific adipocyte genes. | oup.comnih.gov |

Activation of the insulin receptor leads to the tyrosine phosphorylation of insulin receptor substrate (IRS) proteins, which subsequently activates the phosphatidylinositol 3-kinase (PI3K) pathway. kjim.orgkjim.org PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). kjim.orgkjim.org This cascade activates downstream serine/threonine kinases, including Akt (also known as protein kinase B or PKB) and atypical protein kinase C (aPKC), which are crucial for mediating the metabolic effects of insulin. kjim.orgoup.comnih.gov

Rosiglitazone enhances this signaling cascade through several mechanisms. In 3T3/L1 adipocytes, rosiglitazone treatment increases the protein levels of both IRS-1 and IRS-2. oup.com This leads to a potentiation of insulin-stimulated PI3K activity associated with both IRS proteins. oup.com Consequently, the activity of downstream effectors like Akt and PKC-λ is enhanced. oup.comnih.gov

Furthermore, certain serine/threonine phosphorylations on IRS proteins can inhibit insulin signaling. nih.govresearchgate.net Studies have shown that rosiglitazone can decrease this inhibitory serine phosphorylation on IRS-1, contributing to its insulin-sensitizing effects. nih.gov Rosiglitazone has also been found to increase the expression of the insulin receptor itself and enhance its tyrosine kinase activity in brown adipocytes. nih.gov

| Signaling Molecule | Effect of Rosiglitazone | Downstream Consequence | Citation |

|---|---|---|---|

| IRS-1 / IRS-2 | Increases protein expression levels. | Enhanced insulin-dependent PI3K activation. | oup.com |

| IRS-1 | Decreases inhibitory serine phosphorylation (e.g., at S307, S612). | Reversal of an insulin resistance mechanism. | nih.gov |

| PI3K | Enhances insulin-stimulated activity. | Increased production of PIP3. | oup.com |

| Akt (PKB) | Enhances insulin-stimulated phosphorylation and activation. | Potentiated signaling for glucose transport. | oup.comnih.gov |

| PKC-λ | Increases activity in both basal and insulin-stimulated states. | Contributes to increased glucose transport. | oup.com |

| Insulin Receptor | Increases expression and insulin-stimulated tyrosine phosphorylation. | Amplified initial insulin signal. | nih.gov |

A primary action of insulin is to stimulate the translocation of the glucose transporter GLUT-4 from intracellular storage vesicles to the plasma membrane of adipocytes and muscle cells, facilitating glucose uptake. nih.gov Rosiglitazone enhances this process, contributing significantly to its therapeutic effect.

Studies in 3T3-L1 adipocytes demonstrate that rosiglitazone treatment increases the amount of GLUT-4 at the cell surface. nih.gov This effect is attributed to an enhancement of endosomal recycling of the transporter, rather than a change in its internalization rate. nih.gov In insulin-resistant adipocytes, rosiglitazone not only increases basal cell surface GLUT-4 levels but also fully restores the insulin-induced translocation of GLUT-4. nih.gov While some studies report that chronic rosiglitazone treatment does not change the total protein expression of GLUT-4 in mature adipocytes nih.govresearchgate.net, others show it increases GLUT4 mRNA expression, particularly when administered during adipocyte differentiation. nih.govmdpi.com In human adipose tissue from patients with type 2 diabetes, long-term rosiglitazone treatment was found to increase GLUT4 expression by 1.5-fold. oup.com In contrast, some studies in rat brown adipose tissue have noted a downregulation of GLUT4 mRNA levels, suggesting depot-specific regulatory effects. physiology.org

PPAR-γ is a master transcriptional regulator of adipocyte differentiation (adipogenesis). oup.comoup.com Rosiglitazone, by activating PPAR-γ, promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. oup.comnih.gov This effect is thought to contribute to its therapeutic action by increasing the number of small adipocytes that can efficiently store lipids. nih.gov

Beyond differentiation, rosiglitazone actively remodels the structure and metabolism of mature adipocytes. nih.gov In ex vivo studies of human adipose tissue, rosiglitazone treatment led to the formation of small lipid droplets that cluster around the main central lipid droplet in adipocytes. nih.gov This remodeling was accompanied by an increase in the expression of genes involved in triglyceride synthesis (like GPAT3 and DGAT1) and lipolysis (like ATGL). nih.gov Furthermore, rosiglitazone treatment increases the expression of genes associated with "browning" or "beiging" of white adipocytes, a process that enhances fatty acid oxidation and respiratory capacity. oup.comnih.gov This is supported by findings of increased protein levels of UCP1 and enhanced rates of fatty acid oxidation following treatment. nih.gov

Elevated plasma levels of free fatty acids (FFAs) are known to contribute to insulin resistance in tissues like skeletal muscle and liver. researchgate.netoup.com Rosiglitazone improves insulin sensitivity in part by modulating FFA metabolism in adipose tissue. oup.com

By activating PPAR-γ, rosiglitazone enhances the capacity of adipocytes to take up and store FFAs as triglycerides. oup.com It upregulates the expression of genes involved in fatty acid transport, such as fatty acid transport protein (FATP) and CD36, and stimulates triglyceride synthesis. oup.comphysiology.org Concurrently, rosiglitazone reduces excessive lipolysis, the process of breaking down stored triglycerides and releasing FFAs into circulation. researchgate.netoup.com Research indicates that rosiglitazone decreases the expression of adipose triglyceride lipase (B570770) (ATGL) and the activity of hormone-sensitive lipase (HSL), leading to a reduction in FFA release from insulin-resistant adipocytes. researchgate.net This reduction in circulating FFAs is believed to alleviate lipid-induced insulin resistance in other organs, such as the liver and muscle. oup.com

Metformin's Mechanisms of Action

The molecular mechanisms of metformin (B114582) are complex and not fully elucidated, but it is widely accepted that its primary glucose-lowering effect is mediated through the inhibition of hepatic gluconeogenesis—the production of glucose in the liver. oup.comnih.govwikipedia.org This action occurs without stimulating insulin secretion. oup.com The preferential action of metformin in the liver is facilitated by the organic cation transporter 1 (OCT1), which is highly expressed in hepatocytes and promotes cellular uptake of the drug. nih.govportlandpress.com

Multiple molecular pathways have been proposed to explain metformin's effects:

Inhibition of Mitochondrial Respiratory Chain Complex I : A primary and widely accepted mechanism is the mild and transient inhibition of complex I of the mitochondrial respiratory chain. nih.govwikipedia.orgportlandpress.com This action decreases the hepatic energy state, leading to a reduction in the ATP-to-AMP ratio.

Activation of AMP-activated protein kinase (AMPK) : The decrease in cellular energy status caused by mitochondrial inhibition leads to the activation of AMPK, a critical cellular energy sensor. portlandpress.comscispace.com However, the necessity of AMPK for metformin's action has been debated, as studies in liver-specific AMPK-deficient mice have shown that the glucose-lowering effect of metformin is preserved, suggesting AMPK-independent pathways are also critical. portlandpress.com

AMPK-Independent Redox Modulation : Metformin can inhibit the mitochondrial enzyme glycerol-3-phosphate dehydrogenase (GPD2). nih.gov This inhibition alters the cellular redox state (NADH/NAD+ ratio), which in turn reduces the conversion of gluconeogenic precursors like lactate (B86563) and glycerol (B35011) into glucose, thereby decreasing hepatic gluconeogenesis. oup.comnih.gov This mechanism is considered independent of AMPK activation. nih.gov

Inhibition of Glucagon Signaling : Metformin has been shown to inhibit adenylate cyclase and reduce the production of cyclic AMP (cAMP). wikipedia.org This action opposes the effect of the hormone glucagon, which stimulates gluconeogenesis via a cAMP-dependent pathway. wikipedia.org

Effects on Peripheral Tissues : In addition to its primary hepatic action, metformin can also increase insulin sensitivity and glucose uptake in peripheral tissues like skeletal muscle. wikipedia.org This may involve enhanced insulin receptor binding and the phosphorylation of GLUT4 enhancer factor. wikipedia.org Studies have also shown that metformin treatment can increase GLUT4 mRNA expression in the adipose tissue of women with polycystic ovary syndrome. mdpi.com

| Proposed Mechanism | Primary Target/Pathway | Consequence | Citation |

|---|---|---|---|

| Mitochondrial Inhibition | Respiratory Chain Complex I | Decreased hepatic energy status (ATP levels). | nih.govwikipedia.orgportlandpress.com |

| AMPK Activation | AMP-activated protein kinase | Generally accepted to inhibit gluconeogenesis, but may not be the primary mechanism. | portlandpress.comscispace.com |

| Redox Modulation | Mitochondrial Glycerol-3-Phosphate Dehydrogenase (GPD2) | Altered hepatocellular redox state, reduced use of lactate and glycerol for gluconeogenesis. | oup.comnih.gov |

| Glucagon Antagonism | Adenylate cyclase / cyclic AMP (cAMP) production | Reduced glucagon-stimulated glucose production. | wikipedia.org |

| Peripheral Effects | Insulin receptors / GLUT4 | Enhanced peripheral glucose uptake and insulin sensitivity. | mdpi.comwikipedia.org |

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Pathway Activation

The combination of rosiglitazone and metformin stimulates the AMP-activated protein kinase (AMPK) pathway, a critical regulator of cellular energy homeostasis. researchgate.netjcancer.org Once activated, AMPK shifts cells from anabolic (energy-consuming) to catabolic (energy-producing) states to restore energy balance. researchgate.net This leads to the inhibition of glucose, lipid, and protein synthesis, while stimulating fatty acid oxidation and glucose uptake. researchgate.net

Rosiglitazone and metformin activate AMPK through different signaling pathways. portlandpress.com Rosiglitazone, a member of the thiazolidinedione (TZD) class, can activate AMPK by increasing the cellular AMP:ATP ratio. portlandpress.comfrontiersin.org This occurs through the inhibition of mitochondrial respiratory chain complex I. frontiersin.orgresearchgate.net

Metformin also stimulates AMPK, but its mechanism can be independent of changes in the AMP:ATP ratio. portlandpress.com It is believed to act indirectly, possibly through the upstream kinase LKB1, which is essential for metformin's effect in the liver. frontiersin.orgnih.gov While metformin does inhibit mitochondrial complex I, leading to an increased AMP:ATP ratio and subsequent AMPK activation, some studies suggest that its glucose-lowering effects can occur independently of AMPK. researchgate.netnih.govnih.gov

| Compound | Primary Mechanism for AMPK Activation | Key Mediators | Reference |

|---|---|---|---|

| Rosiglitazone | Increases cellular AMP:ATP ratio via mitochondrial complex I inhibition. | AMP:ATP ratio, Mitochondrial Complex I | portlandpress.comfrontiersin.orgresearchgate.net |

| Metformin | Primarily indirect activation, potentially independent of AMP:ATP ratio changes. Involves LKB1 and can also result from mitochondrial complex I inhibition. | LKB1, Mitochondrial Complex I, AMP:ATP ratio | portlandpress.comfrontiersin.orgnih.govnih.gov |

Both metformin and rosiglitazone modulate mitochondrial metabolism, primarily through the inhibition of Complex I of the electron transport chain. frontiersin.orgbioscientifica.com This inhibition reduces ATP production, leading to an altered cellular energy state and subsequent activation of AMPK. nih.gov

Metformin's inhibition of mitochondrial complex I is considered a primary activity, causing an increase in the intracellular AMP/ADP ratio which activates AMPK. nih.gov This effect is observed in intact liver cells but not in isolated mitochondria, suggesting an indirect action. bioscientifica.com The accumulation of metformin within the mitochondria leads to a mild, reversible inhibition of Complex I. nih.govoup.com

Rosiglitazone also indirectly activates AMPK by inhibiting respiratory chain complex I, which increases the cellular AMP:ATP ratio. frontiersin.orgresearchgate.net In some cell types, rosiglitazone treatment has been shown to increase oxidative metabolism. researchgate.net

The activation of AMPK by metformin has significant downstream consequences, including the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and the activation of the tumor suppressor protein p53. jcancer.orgelsevier.es

mTOR Signaling: AMPK activation inhibits mTORC1, a central regulator of cell growth and proliferation. elsevier.esjscimedcentral.com This occurs through multiple mechanisms, including the phosphorylation and activation of TSC2 (a negative regulator of mTORC1) and the phosphorylation and inhibition of RAPTOR, a key component of the mTORC1 complex. jscimedcentral.com The inhibition of mTOR leads to reduced protein synthesis and cell proliferation. researchgate.net Rosiglitazone has also been shown to decrease the phosphorylation of mTOR and its downstream targets. unc.edunih.gov

p53 Activation: AMPK can activate p53, a critical regulator of the cell cycle and apoptosis. elsevier.es Metformin-activated AMPK can phosphorylate and stabilize p53. elsevier.esjscimedcentral.com This activation can lead to cell cycle arrest or apoptosis, contributing to metformin's anti-proliferative effects. elsevier.es Metformin can also increase the expression of p73, another member of the p53 family, to promote apoptosis and autophagy. jcancer.org

| Downstream Target | Effect of Metformin/Rosiglitazone | Cellular Outcome | Reference |

|---|---|---|---|

| mTOR | Inhibition | Reduced protein synthesis, inhibition of cell proliferation | elsevier.esjscimedcentral.comresearchgate.netunc.edunih.gov |

| p53 | Activation/Stabilization | Cell cycle arrest, apoptosis | jcancer.orgelsevier.esjscimedcentral.com |

Inhibition of Hepatic Gluconeogenesis at a Molecular Level

A primary mechanism of action for the rosiglitazone/metformin combination is the inhibition of hepatic gluconeogenesis, the process of generating glucose in the liver. portlandpress.comahajournals.org

Metformin is well-established to decrease hepatic glucose production primarily by inhibiting gluconeogenesis. portlandpress.commdpi.com This occurs through several proposed molecular mechanisms. One major pathway involves the inhibition of mitochondrial glycerophosphate dehydrogenase (GPD2), which alters the cellular redox state. nih.govnih.gov Metformin also antagonizes the action of glucagon, a hormone that stimulates gluconeogenesis, potentially by inhibiting adenylate cyclase and reducing cAMP levels. nih.govmdpi.com Furthermore, AMPK activation by metformin can lead to the transcriptional repression of key gluconeogenic genes, such as PEPCK and G6Pase, through the upregulation of the transcriptional repressor SHP. portlandpress.comfrontiersin.org However, some studies indicate that metformin's inhibition of hepatic glucose production can be independent of AMPK. portlandpress.comfrontiersin.org

Rosiglitazone also contributes to the reduction of hepatic gluconeogenesis. researchgate.netoup.comfda.gov Studies have shown that it can directly inhibit the rate of glucose release from the liver by reducing gluconeogenesis from precursors like lactate. oup.com In animal models, thiazolidinediones have been found to promote the inactivation of key gluconeogenic enzymes, including phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. oup.com

Influence on Cellular Redox State

Both metformin and rosiglitazone influence the cellular redox state, which is the balance between oxidized and reduced molecules like NAD+/NADH.

Metformin's inhibition of mitochondrial glycerophosphate dehydrogenase (GPD2) leads to an increased cytosolic redox state (an elevated NADH/NAD+ ratio). nih.govbioscientifica.comnih.gov This change in redox balance restricts the conversion of lactate to pyruvate, thereby limiting the use of these substrates for gluconeogenesis. bioscientifica.com This redox-dependent mechanism is considered a key part of metformin's action at clinically relevant concentrations. nih.govoup.com However, some studies report a more complex, biphasic effect on the mitochondrial NADH/NAD redox state depending on the metformin concentration. nih.gov Metformin has also been shown to increase the NAD+ to NADH ratio in hepatocytes, implying an alteration in the cellular redox state that may contribute to its diverse tissue-specific effects. researchgate.net

Rosiglitazone has also been shown to affect the cellular redox state. In endothelial cells, it can increase the redox state and protect against oxidative stress. researchgate.net Conversely, in other contexts like isolated hearts, rosiglitazone has been observed to cause an increase in mitochondrial oxidation. mdpi.com It can also suppress oxidative stress by inhibiting NAD(P)H oxidase in an AMPK-dependent manner. ahajournals.orgnih.gov

Direct Cellular Effects Beyond Glucose Metabolism

The cellular effects of rosiglitazone and metformin extend beyond their primary roles in glucose metabolism.

Metformin exhibits a range of pleiotropic effects. It has been reported to restore ovarian function in polycystic ovary syndrome by directly affecting ovarian theca and granulosa cells, reducing steroid synthesis likely via AMPK activation. portlandpress.comnih.gov Metformin can also reduce fatty liver (hepatic steatosis) and has been noted for its anti-proliferative and anti-cancer activities, which are mediated through both AMPK-dependent and independent pathways that inhibit mTOR signaling and activate p53. portlandpress.comnih.gov Additionally, it has direct effects on the endothelium, improving endothelial function and reducing inflammation. bioscientifica.comcsic.es

Rosiglitazone also demonstrates multiple effects independent of its insulin-sensitizing action. It can positively affect cardiovascular risk markers by reducing levels of inflammatory proteins. openaccessjournals.com It has direct effects on bone remodeling and can inhibit angiogenesis. unc.edunih.gov In various cell types, rosiglitazone has been shown to have anti-inflammatory properties, for instance by suppressing the expression of cytokines like TNF-α and IL-1β in microglia. nih.govspandidos-publications.com It can also protect cells from apoptosis and oxidative injury by upregulating antioxidant proteins. researchgate.net

Synergistic and Complementary Mechanisms of this compound Combination

The combination of rosiglitazone and metformin leverages distinct yet complementary molecular and cellular mechanisms to achieve a greater effect on metabolic control. While rosiglitazone primarily acts as a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, improving insulin sensitivity by altering gene transcription, metformin's main effect is the reduction of hepatic glucose output, largely through the activation of AMP-activated protein kinase (AMPK). dovepress.comajmc.com Their combined use results in synergistic actions on various metabolic pathways, hormone signaling, and transporter activity.

Additive Effects on Cellular Processes and Metabolic Pathways

The combination of rosiglitazone and metformin demonstrates additive and complementary effects on key metabolic processes. Metformin primarily decreases hepatic glucose production, while also appearing to enhance muscle glucose uptake, potentially as a secondary effect of reduced glucotoxicity. ajmc.com Rosiglitazone, on the other hand, significantly improves insulin sensitivity in peripheral tissues like adipose tissue and muscle, increasing glucose uptake. ajmc.comdiabetesjournals.org

Table 1: Comparative Effects of Rosiglitazone and Metformin on Metabolic Parameters

| Parameter | Rosiglitazone | Metformin | Combined Effect |

|---|---|---|---|

| Hepatic Insulin Sensitivity | Increased diabetesjournals.org | Increased diabetesjournals.org | Additive improvement in insulin sensitivity. nih.gov |

| Peripheral Glucose Uptake | Significantly Increased diabetesjournals.org | Minor or secondary increase ajmc.com | Enhanced overall glucose disposal. |

| Liver Fat Content | Decreased diabetesjournals.org | No significant change diabetesjournals.org | Rosiglitazone's effect is dominant. |

| β-Cell Mass (in specific models) | Partially Restored nih.gov | No additional effect when combined nih.gov | No synergistic effect on mass observed. nih.gov |

| Insulin Resistance | Decreased nih.gov | Decreased nih.gov | Additive reduction in insulin resistance. nih.gov |

Combined Influence on Adiponectin and Leptin Secretion and Signaling Pathways

Rosiglitazone and metformin exert a combined influence on the secretion and signaling of key adipokines, particularly adiponectin and leptin. Rosiglitazone, acting as a PPAR-γ agonist, significantly increases the expression and secretion of adiponectin from adipocytes. diabetesjournals.orgnih.gov Studies have shown that rosiglitazone treatment can lead to a more than twofold increase in serum adiponectin concentrations. diabetesjournals.org This increase in adiponectin is associated with the drug's beneficial effect on reducing liver fat content. diabetesjournals.org

Metformin's effect on adiponectin is less direct, but its combination with rosiglitazone has been found to significantly increase serum adiponectin levels in patients with type 2 diabetes. scispace.com Adiponectin and leptin often have opposing effects on cellular signaling. nih.gov Adiponectin can antagonize leptin-mediated proliferation by activating phosphatases that inhibit signaling pathways like JAK/STAT and ERK1/2. nih.gov Furthermore, both adiponectin and metformin activate AMPK, which can in turn inhibit mTORC1, a pathway also influenced by leptin. nih.gov Leptin itself can induce adipogenesis and modulate the secretion of inflammatory mediators in fat cells. frontiersin.org By increasing adiponectin, the this compound combination can help counteract some of the pro-proliferative and pro-inflammatory signals mediated by leptin, contributing to an improved metabolic environment. nih.govscispace.com

Convergence on AMPK-Dependent Pathways and Downstream Regulators

A critical point of convergence for the actions of rosiglitazone and metformin is the AMP-activated protein kinase (AMPK) pathway. nih.govresearchgate.net Both drugs stimulate AMPK, a key cellular energy sensor, but they do so through distinct mechanisms. dovepress.comnih.gov

Metformin activates AMPK primarily by inhibiting Complex I of the mitochondrial respiratory chain, which leads to an increase in the cellular AMP:ATP ratio. dovepress.comresearchgate.net This change in the energy state of the cell allosterically activates AMPK. nih.govresearchgate.net

Rosiglitazone also activates AMPK, which may mediate some of its beneficial effects. nih.gov Like metformin, its mechanism can involve the inhibition of mitochondrial function, leading to a higher AMP:ATP ratio. dovepress.comresearchgate.net However, rosiglitazone also increases the release of adiponectin, which in turn can activate AMPK in other tissues like muscle and liver. researchgate.net Therefore, rosiglitazone stimulates AMPK both directly within cells and indirectly through an endocrine mechanism. nih.govresearchgate.net

Once activated by either drug, AMPK phosphorylates downstream targets to restore cellular energy balance. dovepress.com This includes phosphorylating and inactivating enzymes involved in ATP-consuming processes like lipogenesis, and activating processes that generate ATP, such as fatty acid oxidation. dovepress.commdpi.com The combined, albeit mechanically distinct, activation of AMPK by both rosiglitazone and metformin leads to a more robust and potentially wider-ranging impact on downstream metabolic regulation. nih.govresearchgate.net A novel compound synthesized from rosiglitazone and metformin, known as RZM, has been shown to increase AMPK activation more effectively than metformin alone, leading to the upregulation of the downstream regulator p21 and inhibiting cell proliferation in certain cancer cell lines. nih.gov

Table 2: Mechanisms of AMPK Activation by Rosiglitazone and Metformin

| Drug | Primary Mechanism of AMPK Activation | Key Cellular Consequence |

|---|---|---|

| Metformin | Inhibition of mitochondrial respiratory chain Complex I. dovepress.comresearchgate.net | Increases cellular AMP:ATP ratio, leading to allosteric activation of AMPK. nih.govresearchgate.net |

| Rosiglitazone | 1. Inhibition of mitochondrial function. dovepress.comresearchgate.net 2. Increases adiponectin secretion, which activates AMPK in target tissues. researchgate.net | 1. Increases cellular AMP:ATP ratio. nih.gov 2. Endocrine-mediated AMPK activation. |

Interactive Effects on Intestinal Oligopeptide Absorption via PepT1 Transporter

Rosiglitazone and metformin exhibit opposing interactive effects on the intestinal absorption of oligopeptides mediated by the proton-dependent peptide transporter 1 (PepT1). nih.gov PepT1 is crucial for nitrogen supply, as it facilitates the absorption of di- and tripeptides from the diet. nih.gov

In a murine model of diet-induced obesity where PepT1 expression is typically reduced, treatment with rosiglitazone was found to increase PepT1 activity and expression. nih.gov This effect of rosiglitazone, a PPAR-γ agonist, compensates for the diet-induced downregulation of the transporter. nih.gov The mechanism appears to involve the activation of the S6 ribosomal protein, a component of the translational machinery. nih.gov

In contrast, metformin has an opposing effect. In vitro studies using Caco-2 enterocyte-like cells demonstrated that metformin treatment decreased PepT1 expression at both the mRNA and protein levels, consequently reducing its transport activity. nih.gov Metformin counteracted the stimulatory effect of rosiglitazone on PepT1-mediated transport. nih.gov The inhibitory action of metformin is linked to a reduction in the active, phosphorylated form of the S6 ribosomal protein and the translation repressor 4E-BP1. nih.gov These findings indicate that the two drugs exert direct and opposite effects on the regulation of the PepT1 transporter at the translational level within enterocytes. nih.gov

Pharmacodynamics and Pharmacokinetics in Preclinical Models

Pharmacodynamic Interactions and Modeling

The combination of rosiglitazone (B1679542) and metformin (B114582) provides complementary mechanisms for improving glycemic control, which has been explored through pharmacodynamic (PD) modeling. europa.eu

Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models have been developed to quantify the interaction between rosiglitazone, metformin, and the glucose-insulin system in preclinical diabetic models, such as the Goto-Kakizaki (GK) rat. nih.govnih.gov These models characterize the complex feedback loop where glucose stimulates insulin (B600854) production, and insulin, in turn, promotes glucose utilization. nih.govnih.gov

In one such model using T2D rats, rosiglitazone's effect was described through two primary mechanisms: the inhibition of hepatic glucose production and the stimulation of glucose utilization by enhancing insulin sensitivity. nih.govresearchgate.net The model quantified these effects with specific parameters, such as an Imax (maximum inhibitory effect) of 0.296 and an IC50 (concentration for half-maximal effect) of 1.97 µg/ml for the inhibition of glucose production. nih.govnih.gov It also defined a linear factor for improved insulin sensitivity (SR) of 0.0796 kg/mg . nih.govnih.gov

These models are instrumental in understanding how the two drugs interact to affect glucose-insulin homeostasis. researchgate.net For instance, they can simulate how metformin's primary effect on reducing hepatic glucose output complements rosiglitazone's primary effect on improving peripheral insulin sensitivity. researchgate.net By quantitatively describing these interactions, PK/PD models provide a robust framework for predicting the combined therapeutic effect and optimizing treatment strategies based on their distinct but synergistic mechanisms of action. diva-portal.org

Investigation of Drug-Drug Interactions at a Mechanistic Level (e.g., with cationic drugs, CYP substrates)

The potential for drug-drug interactions with the rosiglitazone/metformin combination is rooted in their distinct metabolic and elimination pathways. Rosiglitazone is extensively metabolized, whereas metformin is excreted unchanged.

Rosiglitazone and Cytochrome P450 (CYP) Substrates Rosiglitazone's elimination is primarily via hepatic metabolism, with cytochrome P450 enzymes playing a crucial role. drugbank.com In vitro studies using human liver microsomes have established that CYP2C8 is the principal enzyme responsible for the metabolism of rosiglitazone, with a minor contribution from CYP2C9. drugbank.comnih.gov The involvement of a specific P450 enzyme like CYP2C8 means that co-administration with potent inhibitors or inducers of this enzyme could alter rosiglitazone's plasma concentrations. europa.euhres.ca

Furthermore, rosiglitazone itself has been investigated for its potential to inhibit CYP enzymes. nih.gov These studies show that rosiglitazone acts as a moderate inhibitor of CYP2C8 and a weak inhibitor of CYP2C9. nih.gov It did not demonstrate significant inhibitory effects on other major CYP enzymes, including CYP1A2, 2A6, 2C19, 2D6, 2E1, and 3A. nih.gov The concentrations required for this inhibition suggest that clinically significant interactions with other CYP2C8 or CYP2C9 substrates are possible. While some research points solely to CYP2C8 and CYP2C9, other investigations suggest that CYP3A4 and CYP2E1 may also contribute to rosiglitazone metabolism, indicating a more complex metabolic profile than initially understood. drugbank.com

Table 2: Inhibitory Potential of Rosiglitazone on Human Cytochrome P450 Enzymes

This table presents the mean half-maximal inhibitory concentration (IC₅₀) values for rosiglitazone against specific CYP enzyme activities in human liver microsomes, as determined by in vitro studies. nih.gov

| CYP Enzyme (Substrate Reaction) | Mean IC₅₀ (μM) | Level of Inhibition |

| CYP2C8 (paclitaxel 6α-hydroxylase) | 18 | Moderate |

| CYP2C9 (tolbutamide hydroxylase) | 50 | Weak |

| Other P450s (CYP1A2, 2A6, 2C19, 2D6, 2E1, 3A) | > 100 | No significant effect |

Metformin and Cationic Drugs In contrast to rosiglitazone, metformin is not metabolized by the liver and does not interact with the CYP450 enzyme system. nih.gov It is a hydrophilic organic cation that is eliminated from the body by renal tubular excretion. hres.ca This process is mediated by specific transporters, primarily the organic cation transporters (OCTs), with OCT1 playing a key role in hepatic uptake and OCT2 in renal clearance. nih.govnih.gov

Therefore, the primary mechanism for drug-drug interactions involving metformin is competition for these cationic transporters. hres.ca Co-administration with other cationic drugs that are eliminated via the same renal tubular secretion pathway can lead to competition for transport, potentially increasing metformin's plasma concentration. nih.gov Preclinical and clinical evidence indicates that various drugs, including certain anti-cancer agents and the herbal alkaloid berberine, can inhibit OCT1-mediated uptake of metformin. nih.gov Because rosiglitazone and metformin have fundamentally different elimination pathways, pharmacokinetic interactions between the two compounds are not expected, and studies have confirmed that rosiglitazone does not alter the pharmacokinetics of metformin when co-administered. researchgate.net

Preclinical Investigation of Therapeutic Implications

Studies in Animal Models of Metabolic Dysregulation

The combination of rosiglitazone (B1679542) and metformin (B114582) has been extensively studied in various animal models that replicate key aspects of human metabolic diseases, such as obesity and type 2 diabetes. These studies provide foundational knowledge regarding the compounds' mechanisms of action on a systemic level.

Rodent models featuring diet-induced obesity (DIO) are crucial for understanding how therapeutic agents affect metabolic parameters in a state of positive energy balance and insulin (B600854) resistance.

In studies using C57BL/6J mice fed a high-fat diet (HFD), rosiglitazone treatment was found to prevent the HFD-induced reduction in the activity of the intestinal H+/peptide cotransporter 1 (PepT1), a key player in nitrogen absorption. nih.gov Conversely, metformin was observed to counteract this effect of rosiglitazone. nih.gov

Research on Sprague-Dawley (SD) rats with HFD-induced obesity demonstrated distinct effects for each compound. researchgate.net Metformin treatment led to a decrease in body weight and triglyceride levels while significantly improving insulin sensitivity, as measured by the glucose infusion rate (GIR). researchgate.net Rosiglitazone did not reduce body weight but produced a more significant reduction in free fatty acids and triglycerides. researchgate.net Furthermore, rosiglitazone markedly increased levels of adiponectin and improved insulin sensitivity to a greater extent than metformin. researchgate.net In obese low-density lipoprotein receptor-deficient (Ldlr−/−) mice, a model that develops a phenotype resembling human metabolic syndrome, rosiglitazone was investigated for its ability to improve insulin sensitivity. nih.gov

These findings highlight the different yet complementary actions of the two agents in the context of diet-induced metabolic stress.

Interactive Data Table: Effects of Rosiglitazone and Metformin in Diet-Induced Obese Rodents

| Parameter | Rosiglitazone Effect | Metformin Effect | Animal Model | Source |

|---|---|---|---|---|

| Body Weight | No change or increase | Decrease | SD Rats | researchgate.net |

| Triglycerides (TG) | Significant Decrease (-54.0%) | Decrease (-40.5%) | SD Rats | researchgate.net |

| Free Fatty Acids (FFA) | Significant Decrease (-25.3%) | Not specified | SD Rats | researchgate.net |

| Insulin Sensitivity (GIR) | Significant Increase (+149.6%) | Significant Increase (+58.9%) | SD Rats | researchgate.net |

| Adiponectin | Significant Increase (+60%) | Not specified | SD Rats | researchgate.net |

| PepT1 Transporter Activity | Increased / Prevented HFD-induced reduction | Counteracted Rosiglitazone's effect | C57BL/6J Mice | nih.gov |

Genetic models of type 2 diabetes, which spontaneously develop hyperglycemia and insulin resistance, offer insights into the effects of therapeutic interventions on the progression of the disease. The Goto-Kakizaki (GK) rat, a lean model of type 2 diabetes, is one such example. nih.gov

In GK rats, treatment with rosiglitazone was shown to effectively lower blood glucose by inhibiting hepatic glucose production and enhancing insulin sensitivity. nih.govnih.gov A mechanistic pharmacokinetic/pharmacodynamic (PK/PD) model described this effect as an inhibition of the glucose input rate (kinG) and a stimulation of glucose utilization by improving insulin sensitivity. nih.govnih.gov However, this treatment was also associated with an increase in body weight. nih.govresearchgate.net Studies have also noted that metformin can delay the manifestation of diabetes in GK rats. plos.org

Other genetic models have also been employed. In genetically obese and diabetic db/db mice, rosiglitazone demonstrated greater efficacy than metformin in improving the lipid profile and lowering plasma glucose. biomedpharmajournal.org Conversely, metformin was more effective than rosiglitazone in a streptozotocin-induced diabetic rat model. biomedpharmajournal.org In Zucker diabetic fatty (ZDF) rats, another genetic model, rosiglitazone treatment tended to enhance myocardial glucose utilization and significantly inhibited myocardial fatty acid oxidation, whereas metformin had no significant effect on these specific cardiac metabolism parameters. snmjournals.org

Interactive Data Table: Comparative Efficacy in Genetic Diabetes Models

| Feature | Rosiglitazone | Metformin | Animal Model | Source |

|---|---|---|---|---|

| Plasma Glucose | More efficacious | Less efficacious | db/db mice | biomedpharmajournal.org |

| Lipid Profile | More efficacious | Less efficacious | db/db mice | biomedpharmajournal.org |

| Body Weight | Increased | Not specified | GK rats | nih.govnih.gov |

| Myocardial Glucose Utilization | Enhanced | No significant effect | ZDF rats | snmjournals.org |

| Myocardial Fatty Acid Oxidation | Inhibited | No significant effect | ZDF rats | snmjournals.org |

| Hepatic Glucose Production | Inhibited | Not specified (in this study) | GK rats | nih.govnih.gov |

A hallmark of type 2 diabetes pathology is the progressive loss of pancreatic β-cell mass and function, which is often associated with the deposition of islet amyloid derived from human islet amyloid polypeptide (hIAPP). nih.gov Interventions aimed at preserving β-cells are therefore of significant therapeutic interest. nih.govoup.com

In a long-term study using transgenic mice that express the gene for hIAPP, both rosiglitazone and metformin markedly reduced the formation of islet amyloid. nih.govdiabetesjournals.orggumed.edu.pl After 12 months of treatment, both drugs significantly lowered the percentage of islets containing amyloid (islet amyloid prevalence) and the proportion of the islet area occupied by amyloid (islet amyloid severity). nih.gov This effect is believed to stem from their ability to improve insulin sensitivity, which reduces the secretory demand on β-cells and consequently decreases the release of both insulin and the amyloid-forming hIAPP. nih.govdiabetesjournals.org

Furthermore, both treatments helped to preserve β-cell mass. nih.govdiabetesjournals.org They ameliorated the amyloid-related decrease in the ratio of β-cell mass to islet mass. nih.govdiabetesjournals.org In a separate rat model characterized by a reduced β-cell mass at birth, rosiglitazone treatment alone partially restored β-cell mass. nih.gov The addition of metformin to rosiglitazone improved insulin resistance and reduced weight gain but did not confer any additional benefit to β-cell mass. nih.gov The mechanism for β-cell preservation by thiazolidinediones like rosiglitazone is thought to be multifactorial, involving improved insulin sensitivity, reduction of plasma free fatty acids, and potentially direct effects on the β-cell mediated through the PPARγ receptor. oup.com However, one study noted that rosiglitazone did not reduce amyloid deposition in transplanted islets, suggesting its protective effect in the endogenous pancreas may be mediated indirectly. nih.gov

Interactive Data Table: Effect of Long-Term Treatment on Islet Pathology in hIAPP Transgenic Mice

| Parameter | Control Group | Metformin Group | Rosiglitazone Group | Source |

|---|---|---|---|---|

| Islet Amyloid Prevalence (%) | 44 ± 8 | 13 ± 4 | 11 ± 3 | nih.gov |

| Islet Amyloid Severity (%) | 9.2 ± 3.0 | 0.22 ± 0.11 | 0.10 ± 0.05 | nih.gov |

| β-Cell Mass / Islet Mass (%) | 57.9 ± 3.1 | 64.7 ± 1.4 | 66.1 ± 1.6 | nih.govdiabetesjournals.org |

Rosiglitazone and metformin regulate glucose homeostasis by acting on key metabolic tissues, primarily the liver, skeletal muscle, and adipose tissue, though their mechanisms differ.

Rosiglitazone, a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), primarily exerts its effects by improving insulin sensitivity in these tissues. oup.comeuropa.eu PPARγ is most highly expressed in adipose tissue, and its activation by rosiglitazone stimulates the uptake and storage of lipids in adipocytes. oup.com This leads to a redistribution of fat, with an increase in subcutaneous fat and a decrease in visceral and intra-hepatic fat. europa.eu Studies in sheep fetuses showed that rosiglitazone treatment increased the expression of PPARγ target genes, such as lipoprotein lipase (B570770) and adiponectin, in fetal adipose tissue. oup.com

In the liver, metformin's primary action is the inhibition of hepatic glucose production. oup.com This effect is linked to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits lipogenesis and can decrease hepatic steatosis. diabetesjournals.org Rosiglitazone also improves hepatic insulin sensitivity. nih.gov In sheep fetuses, rosiglitazone increased the expression of PPARα mRNA in the liver. oup.com

In skeletal muscle, both drugs contribute to improved glucose metabolism. Rosiglitazone directly enhances insulin sensitivity. oup.com In the sheep fetus model, rosiglitazone treatment increased the mRNA expression of PGC1α, a key regulator of mitochondrial biogenesis, in skeletal muscle. oup.com While the primary insulin-sensitizing effects of rosiglitazone are often linked to its actions on adipose tissue, these findings suggest it may also have direct or indirect actions on the liver and muscle. oup.com

In Vitro and Ex Vivo Studies on Specific Cell Types and Tissues

To dissect the cellular and molecular mechanisms of these compounds, researchers utilize in vitro and ex vivo systems, which allow for controlled investigation of specific cell types and tissues isolated from the complex systemic environment of a whole organism.

Skeletal muscle is the primary site for insulin-mediated glucose disposal, and defects in this process are a cornerstone of insulin resistance. Studies on cultured muscle cells (myotubes) have been pivotal in elucidating the direct effects of rosiglitazone and metformin.

Chronic exposure of cultured human myotubes to either rosiglitazone or metformin was shown to directly enhance insulin action, observed as a significant increase in insulin-stimulated glycogen (B147801) synthesis. researchgate.net This functional improvement was associated with increased mRNA expression of glucose transporter 4 (GLUT4), the primary insulin-responsive glucose transporter in muscle, and the peroxisome proliferator-activated receptor-gamma coactivator 1 (PGC1). researchgate.net Another review of in vitro studies confirmed that metformin can increase GLUT4 mRNA expression in cultured human myotubes. mdpi.com

Interestingly, while both drugs can improve insulin action, their effects on the underlying signaling pathways may differ. One study found that rosiglitazone improved skeletal muscle glucose uptake through a mechanism that appears to be independent of the canonical insulin signaling pathway involving insulin receptor substrate 1 (IRS-1), phosphatidylinositol 3-kinase (PI 3-kinase), and Akt. diabetesjournals.org In contrast, some in vitro studies have shown that metformin can restore insulin-stimulated IRS-1 tyrosine phosphorylation and associated PI 3-kinase activity in insulin-resistant muscle cells. diabetesjournals.org The effects of metformin on insulin signaling, however, remain equivocal across different studies. diabetesjournals.org

Interactive Data Table: Molecular Effects of Rosiglitazone and Metformin in Muscle Cells (In Vitro)

| Molecular Target / Process | Rosiglitazone Effect | Metformin Effect | Cell Model | Source |

|---|---|---|---|---|

| Insulin-Stimulated Glycogen Synthesis | Increased | Increased | Human Myotubes | researchgate.net |

| GLUT4 mRNA Expression | Increased | Increased | Human Myotubes | researchgate.netmdpi.com |

| PGC1 mRNA Expression | Increased | Increased | Human Myotubes | researchgate.net |

| IRS-1/PI3K/Akt Signaling | No change | Unaltered (in one study) / Restored (in another) | Human Skeletal Muscle / C2C12 Cells | diabetesjournals.org |

Adipose Tissue Studies on Glucose Uptake and Perfusion

Preclinical and clinical research has shown that rosiglitazone, a member of the thiazolidinedione class, primarily enhances insulin sensitivity in peripheral tissues like adipose tissue and skeletal muscle. fda.gov Pharmacological studies indicate that rosiglitazone improves insulin sensitivity in muscle and adipose tissue, increases the expression of the insulin-regulated glucose transporter GLUT-4 in fat, and inhibits glucose production in the liver. fda.gov

A study involving patients with type 2 diabetes investigated the specific effects of rosiglitazone compared to metformin and placebo on adipose tissue. nih.gov The results demonstrated that while both rosiglitazone and metformin improved glycemic control, only rosiglitazone significantly enhanced whole-body insulin sensitivity. nih.gov Specifically, rosiglitazone treatment led to a marked increase in subcutaneous adipose tissue glucose uptake and perfusion (blood flow). nih.gov This suggests that the improved blood flow to fat tissue may be a key mechanism through which rosiglitazone sensitizes this tissue to insulin. nih.gov

Table 1: Effect of Rosiglitazone on Adipose Tissue Perfusion and Glucose Uptake

Data from a randomized, double-blinded study in patients with type 2 diabetes. nih.govresearchgate.net

| Parameter | Treatment Group | Change from Baseline | P-value |

|---|---|---|---|

| Adipose Tissue Flow (ml/min·kg) | Rosiglitazone | +72% | <0.01 |

| Adipose Tissue Flow (ml/min·kg) | Metformin | No significant change | N/A |

| Adipose Tissue Glucose Uptake | Rosiglitazone | +23% | <0.05 |

| Adipose Tissue Glucose Uptake | Metformin | No significant change | N/A |

| Adipose Tissue Glucose Extraction | Rosiglitazone | -18% | <0.05 |

Enterocyte-like Cell Models for Intestinal Transport Mechanisms

The human colon carcinoma cell line, Caco-2, is a well-established in vitro model that, upon differentiation, mimics the enterocytes of the small intestine. mdpi.com These cells are frequently used to study intestinal transport mechanisms. mdpi.com

Research using Caco-2 cells has revealed opposing effects of rosiglitazone and metformin on the intestinal peptide transporter 1 (PepT1), which is crucial for absorbing di- and tripeptides. nih.gov In these enterocyte-like cells, a 7-day treatment with rosiglitazone increased PepT1 activity. nih.gov Conversely, metformin treatment was found to decrease PepT1 expression and its transport activity. nih.gov When used together, metformin counteracted the increase in PepT1-mediated transport induced by rosiglitazone. nih.gov The mechanism for metformin's effect was linked to the translational level, specifically affecting the phosphorylation of proteins involved in protein synthesis. nih.gov This suggests a direct and contrasting action of the two drugs on intestinal enterocytes. nih.gov

Investigation of Effects on Bone Remodeling Cells (Osteoclasts, Osteogenic Precursors)

The effects of rosiglitazone and metformin on bone health have been a subject of significant preclinical investigation, as thiazolidinediones have been linked to fracture risk. Rosiglitazone, as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), has been shown to influence bone remodeling cells. fda.govoup.com

Effects on Osteoclasts: Ligand activation of PPARγ by rosiglitazone accelerates the differentiation of osteoclasts, the cells responsible for bone resorption, in both in vitro and in vivo models. oup.com Mechanistically, this is achieved by enhancing the expression of c-fos, a critical transcription factor for osteoclasts. oup.com

Effects on Osteogenic Precursors: In contrast to its effects on osteoclasts, metformin has shown potential bone-anabolic effects. In vitro studies indicate that metformin can shift the balance of bone marrow stromal cells towards osteoblastogenesis (bone formation) and away from adipogenesis (fat formation). wjgnet.com Metformin also appears to increase the bone-forming capacity of osteoblasts while decreasing the recruitment and activity of osteoclasts. wjgnet.com

Combination Effects: Preclinical studies in insulin-resistant mice have shown that co-treatment with metformin can prevent the negative skeletal effects, such as impaired bone repair and altered microarchitecture, caused by rosiglitazone monotherapy. wjgnet.com In a study on postmenopausal women, both rosiglitazone and metformin individually were found to increase the number of circulating osteoclast precursors. nih.gov Rosiglitazone also altered subpopulations of cells that may be part of the osteogenic lineage pathway. nih.gov

Research into Beyond-Glycemic Effects (Preclinical)

Modulatory Effects on Oxidative Stress Markers

Oxidative stress is implicated in the pathology of type 2 diabetes and its complications. nih.gov Preclinical evidence suggests that rosiglitazone and metformin may modulate markers of this process. In a study involving lean patients with polycystic ovary syndrome (PCOS), a condition often associated with insulin resistance, rosiglitazone treatment led to a significant increase in serum total antioxidant status (TAS) and a decrease in malondialdehyde (MDA), a marker of lipid peroxidation. nih.govoup.com Metformin treatment, in the same study, did not produce significant changes in these oxidative stress markers. nih.govoup.com This suggests that rosiglitazone may have a more direct beneficial effect on reducing systemic oxidative stress compared to metformin in this specific patient population. nih.gov

Table 2: Changes in Oxidative Stress Markers

Data from a study on lean PCOS patients. oup.com

| Marker | Rosiglitazone Treatment | Metformin Treatment |

|---|---|---|

| Total Antioxidant Status (TAS) | Increased (P < 0.005) | No significant change |

| Malondialdehyde (MDA) | Decreased (P < 0.001) | No significant change |

Impact on Homocysteine Levels

Elevated homocysteine is a risk factor for cardiovascular disease. Studies investigating the effects of rosiglitazone and metformin on homocysteine levels have yielded differing results. One study in patients with newly diagnosed type 2 diabetes found that after six weeks of treatment, metformin use was associated with an increase in homocysteine levels, alongside a decrease in folate and vitamin B12 levels. capes.gov.brresearchgate.net Conversely, rosiglitazone treatment was associated with a decrease in homocysteine levels, with no change in folate or vitamin B12. capes.gov.brresearchgate.net However, another study in lean PCOS patients found no significant change in serum homocysteine levels with either rosiglitazone or metformin treatment over 12 weeks. nih.govoup.com The potential for metformin to increase homocysteine levels is often linked to its effect on vitamin B12 absorption. scirp.org

Investigations into Antineoplastic Properties and Pathways (e.g., Hepatocellular Carcinoma)

Emerging preclinical research has explored the potential anti-cancer properties of both metformin and rosiglitazone. nih.govmdpi.com A significant area of this research has been in hepatocellular carcinoma (HCC), a primary liver cancer. researchgate.net

A novel compound, a rosiglitazone-metformin adduct (RZM), was synthesized and studied for its effects on HCC. nih.govnih.gov In both in vitro cell line experiments and in vivo animal models, RZM demonstrated an enhanced inhibitory effect on the growth of HCC cells compared to metformin alone. nih.govnih.gov The mechanism was found to involve the induction of cancer cell apoptosis (programmed cell death). nih.govnih.gov Further investigation revealed that RZM treatment led to an upregulation of the p21 protein and increased activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.gov The study concluded that RZM enhances the antiproliferative effect of metformin in HCC by upregulating p21 expression in an AMPK-dependent manner, suggesting its potential as an adjuvant therapy for HCC. nih.govnih.gov

Hormonal Balance in Preclinical Models (e.g., Polycystic Ovary Syndrome context)

Preclinical investigations utilizing animal models of Polycystic Ovary Syndrome (PCOS) have been instrumental in elucidating the therapeutic potential of rosiglitazone, both as a monotherapy and in combination regimens, on the hormonal dysregulation characteristic of this condition. These studies provide a controlled environment to dissect the specific effects of pharmacological interventions on key reproductive hormones.

One such study investigated the effects of rosiglitazone in a dehydroepiandrosterone (B1670201) (DHEA)-induced rat model of PCOS. This model successfully replicated the hormonal imbalances seen in clinical PCOS, including elevated levels of testosterone (B1683101) and luteinizing hormone (LH), and decreased levels of estradiol (B170435) (E2), progesterone (B1679170) (P), and follicle-stimulating hormone (FSH). tandfonline.com

Treatment with rosiglitazone alone demonstrated a significant capacity to ameliorate these hormonal disturbances. Specifically, rosiglitazone administration was found to restrain the DHEA-induced increases in testosterone and LH levels. tandfonline.com Concurrently, it prompted an acceleration in the levels of E2, P, and FSH, thereby shifting the hormonal milieu towards a more physiological state. tandfonline.com

The study also explored a combination therapy involving rosiglitazone and Guizhi Fuling Wan (GFW). The findings indicated that this combination approach yielded a more pronounced improvement in ovarian sex hormone levels compared to rosiglitazone monotherapy. tandfonline.com This suggests a potential synergistic effect in restoring hormonal balance in a preclinical PCOS setting.

The detailed hormonal changes observed in this preclinical study are summarized in the table below, illustrating the impact of rosiglitazone and the combination treatment on key reproductive hormones in a DHEA-induced PCOS rat model.

Table 1: Effects of Rosiglitazone and Combination Therapy on Ovarian Sex Hormone Levels in a Preclinical PCOS Rat Model

| Hormone | Control Group | DHEA-induced PCOS Group | Rosiglitazone-Treated Group | GFW + Rosiglitazone-Treated Group |

|---|---|---|---|---|

| Testosterone (T) | Normal | Elevated | Decreased | Significantly Decreased |

| Luteinizing Hormone (LH) | Normal | Elevated | Decreased | Significantly Decreased |

| Estradiol (E2) | Normal | Decreased | Increased | Significantly Increased |

| Progesterone (P) | Normal | Decreased | Increased | Significantly Increased |

| Follicle-Stimulating Hormone (FSH) | Normal | Decreased | Increased | Significantly Increased |

Data derived from a study on DHEA-induced PCOS in rats. tandfonline.com

Advanced Research Methodologies and Analytical Approaches

Imaging Techniques in Preclinical Research

Non-invasive imaging allows for the longitudinal assessment of metabolic changes in living subjects, offering a dynamic view of the drug's effects.

Positron Emission Tomography (PET) is a highly sensitive imaging modality used to measure the metabolic activity of tissues. clinicaltrials.gov By using tracers like [¹⁸F]2-fluoro-2-deoxyglucose ([¹⁸F]FDG), researchers can quantify tissue-specific glucose uptake. diabetesjournals.orgnih.gov Studies comparing rosiglitazone (B1679542) and metformin (B114582) have employed PET to reveal their distinct yet complementary actions.

Research has shown that rosiglitazone monotherapy significantly increases insulin-stimulated glucose uptake in skeletal muscle by 38% and in the whole body by 44%. diabetesjournals.org It also enhances glucose uptake in visceral adipose tissue by 29% and significantly in femoral subcutaneous fat. diabetesjournals.orgdiabetesjournals.org Furthermore, rosiglitazone treatment has been found to increase blood flow (perfusion) in subcutaneous adipose tissue by 72%, which is correlated with a 23% rise in glucose uptake in that tissue. oup.com In contrast, metformin monotherapy did not produce significant changes in insulin (B600854) sensitivity in skeletal muscle or the whole body, though it did show a modest 17% increase in glucose uptake in visceral adipose tissue. diabetesjournals.orgdiabetesjournals.org Both medications have been shown to increase hepatic glucose uptake. diabetesjournals.orgnih.gov These PET-based findings highlight that rosiglitazone's primary effect is enhancing glucose uptake in peripheral tissues like muscle and fat, a mechanism distinct from metformin's. diabetesjournals.orgoup.com

Interactive Table: Effect of Rosiglitazone vs. Metformin on Glucose Uptake (GU) Measured by PET

| Drug | Tissue | Key Finding | Percentage Change |

|---|---|---|---|

| Rosiglitazone | Whole-Body | Increased insulin-stimulated GU | +44% diabetesjournals.org |

| Skeletal Muscle | Increased insulin-stimulated GU | +38% diabetesjournals.org | |

| Visceral Adipose Tissue | Increased insulin-stimulated GU | +29% diabetesjournals.org | |

| Subcutaneous Adipose Tissue | Increased insulin-stimulated GU | Significant increase diabetesjournals.org | |

| Subcutaneous Adipose Tissue | Increased Perfusion | +72% oup.com | |

| Metformin | Whole-Body | No significant change in insulin sensitivity | - diabetesjournals.org |

| Skeletal Muscle | No significant change in insulin sensitivity | - diabetesjournals.org | |

| Visceral Adipose Tissue | Increased insulin-stimulated GU | +17% diabetesjournals.org | |

| Hepatic Tissue | Increased insulin-mediated GU | Significant increase diabetesjournals.orgnih.gov |

Magnetic Resonance Imaging (MRI) is used to precisely quantify the mass and distribution of different adipose tissue depots, such as visceral and subcutaneous fat. nih.govdiabetesjournals.org Studies evaluating rosiglitazone and metformin have utilized MRI to track changes in body composition. diabetesjournals.orgresearchgate.net

Interactive Table: Effect of Rosiglitazone vs. Metformin on Adipose Tissue Mass Measured by MRI

| Drug | Parameter | Result |

|---|---|---|

| Rosiglitazone | Body Weight | No significant change diabetesjournals.orgdiabetesjournals.org |

| Visceral Adipose Mass | Significant decrease diabetesjournals.org | |

| Metformin | Body Weight | Significant decrease (~2.0 kg) diabetesjournals.org |

| Abdominal Subcutaneous Adipose Mass | Significant decrease diabetesjournals.org | |

| Visceral Adipose Mass | Significant decrease diabetesjournals.org |

Molecular and Biochemical Analysis

Delving deeper than physiological imaging, molecular analyses uncover the cellular pathways through which rosiglitazone and metformin exert their effects.

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a technique for measuring the amount of a specific RNA, providing insight into gene expression levels. Studies have used this method to investigate how rosiglitazone and metformin alter the expression of genes involved in metabolism and inflammation.

For instance, metformin treatment in intestinal cells has been shown to increase the expression of the glucose transporter gene Slc2a1 (encoding GLUT1) while decreasing the expression of Slc2a2 (GLUT2) and Slc5a1 (SGLT1). core.ac.uk In human adipose tissue, the metformin transporter SLC22A3 (OCT3) is the most abundantly expressed transporter gene. doi.org Rosiglitazone, a known PPARγ agonist, has been shown to have potent anti-inflammatory effects by inhibiting the activation of the transcription factor NFκB, which in turn reduces the expression of inflammatory genes like TNF-α and IL-6. oup.com In a study on a rosiglitazone-metformin adduct (RZM), RT-qPCR analysis showed a significant upregulation of the p21 gene, which is involved in cell cycle regulation. nih.gov

Western blotting allows researchers to detect specific proteins and, crucially, their phosphorylation status, which often indicates activation. This technique has been fundamental in mapping the signaling pathways affected by rosiglitazone and metformin.

Studies have shown that metformin's effects are largely mediated through the activation of AMP-activated protein kinase (AMPK), which is detectable as an increase in AMPK phosphorylation. researchgate.netdiabetesjournals.org One study demonstrated that a rosiglitazone-metformin adduct (RZM) enhanced the phosphorylation of AMPKα in hepatocellular carcinoma cells more effectively than either drug alone. nih.gov This increased AMPK activation led to the upregulation of the p21 protein. nih.gov Furthermore, rosiglitazone has been shown to maintain the phosphorylation of the protein Akt, a key component of the insulin signaling pathway. researchgate.net

Interactive Table: Protein and Phosphorylation Changes with Rosiglitazone and Metformin

| Compound(s) | Protein Analyzed | Analytical Technique | Key Finding |

|---|---|---|---|

| Metformin | AMPK | Western Blot | Increased phosphorylation (activation) researchgate.netdiabetesjournals.org |

| Rosiglitazone | Akt | Western Blot | Maintained phosphorylation researchgate.net |

| NFκB | Western Blot | Inhibited activation oup.com | |

| Rosiglitazone Metformin Adduct (RZM) | p-AMPKα | Western Blot | Enhanced phosphorylation compared to either drug alone nih.gov |

| p21 | Western Blot | Upregulated expression nih.gov |

While Western blotting can show the phosphorylation of a kinase, enzymatic assays directly measure its activity, providing functional confirmation of the signaling event. The primary molecular target of metformin is the activation of AMP-activated protein kinase (AMPK). nih.gov Enzymatic assays are therefore essential to quantify the extent of this activation. Research confirms that metformin treatment leads to a marked increase in AMPK activity. nih.gov This heightened kinase activity is responsible for many of metformin's downstream effects. The activation of AMPK by a rosiglitazone-metformin adduct was shown to be critical for its observed effects, as a chemical inhibitor of AMPK was able to block the drug's action on the p21 protein. nih.gov

Metabolomic and Lipidomic Approaches

Metabolomics and lipidomics, the comprehensive study of small molecules (metabolites) and lipids in a biological system, are powerful methodologies for elucidating the mechanisms of action of therapeutic agents. oup.com In the context of rosiglitazone and metformin, these approaches have been employed to understand their individual and comparative effects on metabolic pathways, offering insights beyond primary glucose-lowering actions.

Gas chromatography/mass spectrometry (GC/MS) is a key analytical technique used in these studies to identify and quantify global serum metabolites. acs.org Research comparing the effects of rosiglitazone and metformin monotherapies in newly diagnosed type 2 diabetes mellitus (T2DM) patients revealed distinct metabolic signatures. oup.comacs.org While both drugs were found to lower elevated levels of glutamate, rosiglitazone demonstrated a broader effect, reversing abnormal levels of several other metabolites. acs.org These included valine, lysine, glucuronolactone, C16:0 (palmitic acid), C18:1 (oleic acid), urate, and octadecanoate, suggesting a more extensive alteration of the metabolic profile in T2DM patients compared to metformin. acs.orgnih.gov

Lipidomic analyses have further detailed the differential effects of these compounds. frontiersin.org Studies in diabetic animal models showed that rosiglitazone treatment may significantly impact lipid metabolism. frontiersin.org Lipidomics can reveal changes in various lipid classes, such as triglycerides, cholesterol, phosphatidylethanolamines, and phosphatidylcholines. frontiersin.org Such detailed phenotyping helps to build a more complete picture of how rosiglitazone and metformin modulate cardiometabolic pathways, identify potential biomarkers for drug response, and give new insights into their mechanisms of action. oup.com

Cell-Based Assays and Phenotypic Screening

Cell Proliferation and Viability Assays (e.g., MTS, colony formation)

Cell-based assays are fundamental in preclinical research to determine the direct effects of compounds on cell behavior. For the investigation of rosiglitazone and metformin, particularly in oncology research, cell proliferation and viability assays are commonly used. nih.gov A novel rosiglitazone metformin adduct (RZM), synthesized from a 1:1 molar ratio of the two parent compounds, has been a subject of such studies. nih.govnih.gov

The MTS assay, which measures cell viability by assessing mitochondrial activity, has been used to compare the antiproliferative effects of RZM, a mixture of rosiglitazone and metformin, and the individual agents on hepatocellular carcinoma (HCC) cell lines (HepG2 and SK-Hep1). nih.govnih.gov Research showed that while the individual drugs had minimal impact at lower concentrations, the RZM adduct significantly reduced cell proliferation. nih.gov Notably, this inhibitory effect was observed in cancer cells without impairing the viability of normal human liver cells (L02). nih.gov

Table 1: Effect of Rosiglitazone Metformin Adduct (RZM) on HCC Cell Proliferation (MTS Assay)

| Treatment Group | Concentration | Cell Line | Proliferation Effect | Citation |

|---|---|---|---|---|

| Rosiglitazone | Low (e.g., <1 mM) | HepG2, SK-Hep1 | No significant reduction | nih.gov |

| Metformin | Low (e.g., <1 mM) | HepG2, SK-Hep1 | No significant reduction | nih.gov |

| RZM Adduct | 1 mM | HepG2, SK-Hep1 | Significant reduction | nih.gov |

| RZM Adduct | Low Doses | L02 (Normal) | No significant difference | nih.gov |

Data synthesized from published research findings.

The colony formation assay, which assesses the ability of single cells to grow into colonies, provides a measure of long-term proliferative capacity. This assay corroborated the findings from the MTS assay. nih.gov Treatment with the RZM adduct significantly decreased the percentage of colonies formed by HepG2 and SK-Hep1 cells when compared to cells treated with rosiglitazone, metformin, or their simple mixture. nih.govresearchgate.net These results indicate that the synthesized adduct possesses an enhanced antiproliferative effect in HCC cells compared to its constituent parts. nih.gov

Apoptosis Detection Methods (e.g., flow cytometry, Hoechst staining)

In addition to inhibiting proliferation, investigating a compound's ability to induce programmed cell death, or apoptosis, is crucial. Hoechst staining and flow cytometry are standard methods for this purpose. Hoechst staining allows for the visualization of nuclear morphology; condensed and fragmented nuclei are hallmarks of apoptotic cells. nih.gov Studies on the rosiglitazone metformin adduct (RZM) have utilized this method, showing that a 48-hour exposure to 1 mM RZM induced nuclear condensation in HCC cells, an effect not observed with metformin alone at the same concentration. nih.gov

Flow cytometry provides a more quantitative analysis of apoptosis. nih.govresearchgate.net This technique often uses double staining with Annexin V and propidium (B1200493) iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. jcancer.org Flow cytometric analysis confirmed that the RZM adduct triggered significant cellular apoptosis in HCC cells. nih.govnih.gov After a 48-hour treatment with 1 mM RZM, the apoptotic rate (representing early and late apoptotic cells) was significantly increased, an effect that was not seen in the metformin-treated group. researchgate.net

Table 2: Apoptosis Induction in HCC Cells by Rosiglitazone Metformin Adduct (RZM)

| Assay Method | Treatment Group | Concentration & Duration | Observation | Citation |

|---|---|---|---|---|

| Hoechst Staining | RZM Adduct | 1 mM for 48h | Nuclear condensation (apoptosis) | nih.gov |

| Hoechst Staining | Metformin | 1 mM for 48h | No cellular apoptosis | nih.gov |

| Flow Cytometry | RZM Adduct | 1 mM for 48h | Significantly triggered apoptosis | nih.govnih.govresearchgate.net |

| Flow Cytometry | Metformin | 1 mM for 48h | No significant apoptosis | nih.govresearchgate.net |

Data synthesized from published research findings.

In vitro Insulin Sensitivity and Glucose Uptake Models

The primary therapeutic application of the rosiglitazone/metformin combination is for treating T2DM, making the study of its effects on insulin sensitivity and glucose uptake essential. Research utilizes various models, from in vitro cell systems to in vivo human studies, to quantify these effects. Rosiglitazone has been shown to enhance insulin-stimulated glucose uptake in skeletal muscle and promote adipocyte differentiation by activating PPAR-γ. diabetesjournals.orgoup.com Metformin is also known to improve insulin sensitivity, though its mechanisms differ. diabetesjournals.org

Comparative studies have been conducted to dissect the contributions of each drug. In one study involving patients with newly diagnosed T2DM, treatment with rosiglitazone for 26 weeks resulted in a significant 44% increase in whole-body glucose uptake during euglycemic hyperinsulinemic clamp conditions. diabetesjournals.org Furthermore, skeletal muscle glucose uptake increased by 38%. diabetesjournals.orgresearchgate.net In contrast, no significant changes in whole-body or skeletal muscle insulin sensitivity were observed in the metformin group in the same study. diabetesjournals.orgresearchgate.net Another study, however, did find that both rosiglitazone and metformin monotherapies increased insulin-mediated hepatic glucose uptake (HGU). diabetesjournals.org The improvement in whole-body insulin sensitivity was more pronounced with rosiglitazone. diabetesjournals.org

Table 3: Comparative Effects of Rosiglitazone and Metformin on Glucose Uptake

| Parameter | Rosiglitazone Treatment | Metformin Treatment | Citation |

|---|---|---|---|

| Whole-Body Glucose Uptake | ▲ 44% increase | No significant change | diabetesjournals.org |

| Skeletal Muscle Glucose Uptake | ▲ 38% increase | No significant change | diabetesjournals.orgresearchgate.net |

| Hepatic Glucose Uptake (HGU) | ▲ Increased | ▲ Increased | diabetesjournals.org |

Data represent findings from separate clinical intervention studies.

These studies, often employing techniques like positron emission tomography (PET) with [18F]2-fluoro-2-deoxyglucose, provide a detailed in vivo picture that is informed by in vitro models of muscle and fat cells to understand the cellular basis of insulin sensitization. diabetesjournals.orgclinicaltrials.gov

Computational and Systems Pharmacology Approaches

Development of Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Models

Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling is a computational approach used to understand the relationship between drug concentration in the body over time (PK) and its pharmacological effect (PD). nih.govfrontiersin.org This methodology is crucial for optimizing drug therapy and understanding the complex interplay of combination products like this compound.

For rosiglitazone, PK/PD models have been developed to characterize its effects on the glucose-insulin system in diabetic rats. nih.gov These models often feature a feedback system where glucose stimulates insulin production, and insulin promotes glucose utilization. nih.gov The PK of rosiglitazone can be described by a one-compartment model with first-order absorption. nih.gov Its pharmacodynamic effects have been modeled as an inhibition of hepatic glucose production and a stimulation of glucose utilization by improving insulin sensitivity. nih.gov

For metformin, PK-PD models have been developed to describe its glucose-lowering effect in T2DM patients. nih.gov These are often multi-compartmental models representing the gut, liver, and periphery to simulate the drug's absorption, distribution, and action. nih.gov The models aim to predict plasma glucose and insulin concentrations following different administration routes and can be used to compare monotherapy with combination therapies. nih.gov

The development of a unified PK/PD model for the this compound combination would integrate the distinct mechanisms of each drug. Such a model would account for rosiglitazone's primary effect on insulin sensitivity (often modeled as an Emax function) and metformin's effect on hepatic glucose production. medsci.org By integrating data from in vitro assays, preclinical studies, and clinical trials, these models can simulate the long-term effects of the combination therapy on glycemic control, helping to predict inter-individual variability and optimize treatment strategies. frontiersin.orgmedsci.org

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Rosiglitazone | Ros |

| Metformin | Met |

| Rosiglitazone Metformin Adduct | RZM |

| Annexin V | - |

| Propidium Iodide | PI |

| Hoechst Stain | - |

| [18F]2-fluoro-2-deoxyglucose | 18F-FDG |

| Palmitic Acid | C16:0 |

| Oleic Acid | C18:1 |

| Glutamate | - |

| Valine | - |

| Lysine | - |

| Urate | - |

| Octadecanoate | - |

| Glucuronolactone | - |

In Silico Analysis of Compound Interactions and Target Binding

In silico methodologies, particularly molecular docking, have become instrumental in elucidating the molecular interactions between rosiglitazone, metformin, and their biological targets. These computational techniques predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The analysis provides insights into binding affinity, which is often quantified as binding energy, and the specific amino acid residues involved in the interaction.